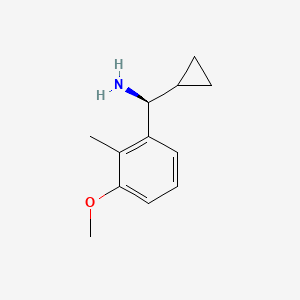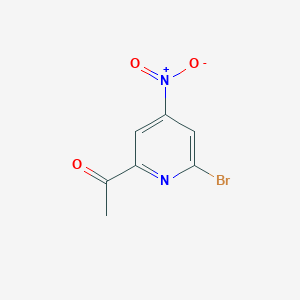
1-(6-Bromo-4-nitropyridin-2-YL)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C7H5BrN2O3. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of both bromine and nitro groups on the pyridine ring makes this compound particularly interesting for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one can be synthesized through a multi-step process involving the bromination and nitration of pyridine derivatives. The general synthetic route involves:
Bromination: Pyridine is first brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide.
Nitration: The brominated pyridine is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Acylation: Finally, the nitrated and brominated pyridine is subjected to acylation using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst like aluminum chloride to form 1-(6-bromo-4-nitropyridin-2-yl)ethan-1-one.
Industrial Production Methods: Industrial production of 1-(6-bromo-4-nitropyridin-2-yl)ethan-1-one follows similar synthetic routes but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for better control of reaction conditions and improved safety, especially when handling hazardous reagents like bromine and nitric acid.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
化学反应分析
Types of Reactions: 1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using sodium borohydride.
Oxidation Reactions: The ethanone group can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride in ethanol or methanol.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Formation of substituted pyridine derivatives.
Reduction: Formation of 1-(6-bromo-4-aminopyridin-2-yl)ethan-1-one.
Oxidation: Formation of 1-(6-bromo-4-nitropyridin-2-yl)ethanoic acid.
科学研究应用
1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 1-(6-bromo-4-nitropyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The presence of the nitro and bromine groups allows the compound to participate in redox reactions, potentially affecting cellular oxidative stress pathways and signaling cascades.
相似化合物的比较
1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one can be compared with other similar compounds:
1-(6-Bromopyridin-2-yl)ethan-1-one: Lacks the nitro group, making it less reactive in certain chemical reactions.
1-(6-Bromo-4-aminopyridin-2-yl)ethan-1-one: Contains an amino group instead of a nitro group, which can significantly alter its chemical and biological properties.
1-(6-Chloro-4-nitropyridin-2-yl)ethan-1-one: Substitution of bromine with chlorine can affect the compound’s reactivity and interaction with biological targets.
Uniqueness: 1-(6-Bromo-4-nitropyridin-2-yl)ethan-1-one is unique due to the presence of both bromine and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and potential biological activity.
属性
分子式 |
C7H5BrN2O3 |
|---|---|
分子量 |
245.03 g/mol |
IUPAC 名称 |
1-(6-bromo-4-nitropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5BrN2O3/c1-4(11)6-2-5(10(12)13)3-7(8)9-6/h2-3H,1H3 |
InChI 键 |
BCBDGHGARONCNZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC(=CC(=C1)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


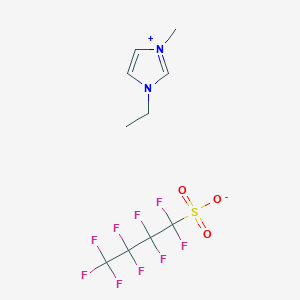
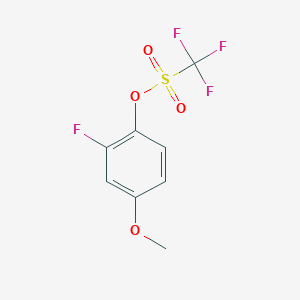
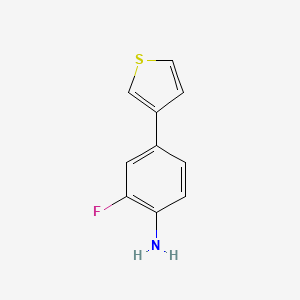
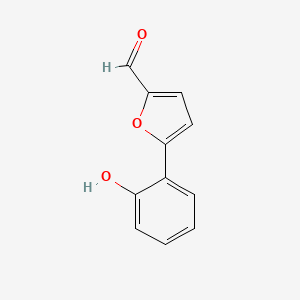
![Dimethyl 2-[1-(acetyloxy)-2-methylpropyl]-2-fluoro-3-oxobutanedioate](/img/structure/B12842113.png)

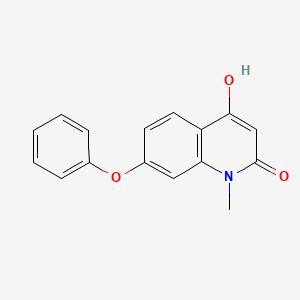
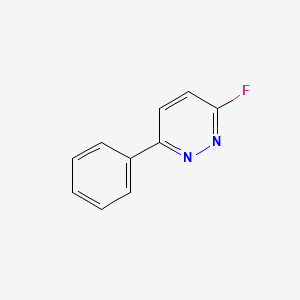
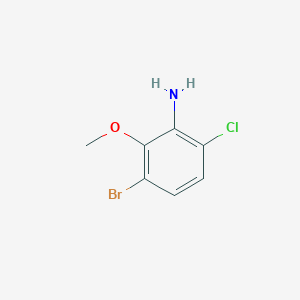

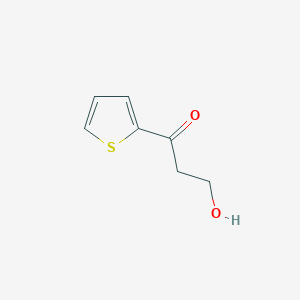
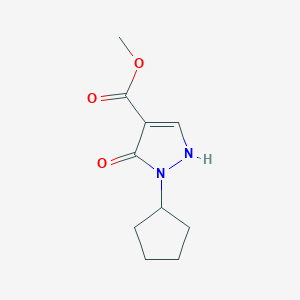
![(5-Morpholino-3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)methanone](/img/structure/B12842151.png)
